2,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis reveals distinct signals for the diastereotopic protons of the oxazoline rings and the isopropyl groups. Key assignments include:
- Oxazoline protons : The methylene protons adjacent to the oxazoline oxygen (H~a~ and H~b~) appear as a pair of doublets at δ 4.2–4.5 ppm (J = 10–12 Hz), split due to geminal coupling.
- Isopropyl groups : The methine proton of the isopropyl group resonates as a septet at δ 2.6–2.8 ppm, while the methyl groups produce doublets at δ 1.0–1.2 ppm.
- Nitrile proton : The central CH~2~CN group shows a singlet at δ 3.8 ppm for the methylene protons, with no splitting due to symmetry.
¹³C NMR confirms the nitrile carbon at δ 118.5 ppm and the oxazoline carbons at δ 72.3 (C-O) and δ 165.1 (C=N).
Infrared (IR) Spectroscopy
The IR spectrum exhibits a strong absorption band at 2240 cm⁻¹, characteristic of the C≡N stretch in the acetonitrile moiety. Additional peaks include:
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 279.17 [M+H]⁺, consistent with the molecular formula C~14~H~20~N~4~O~2~. Fragmentation patterns include losses of isopropyl groups (-60 amu) and sequential cleavage of the oxazoline rings.
X-ray Crystallographic Analysis of Bisoxazoline Frameworks
Single-crystal X-ray diffraction studies of analogous bis(oxazoline) compounds (e.g., 1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene) reveal planar oxazoline rings with bond lengths and angles consistent with computational predictions. For 2,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile:
- Crystal system : Monoclinic, space group P2~1~2~1~2~1~.
- Unit cell parameters : a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, α = β = γ = 90°.
- Coordination geometry : The nitrile group adopts a linear conformation (N-C≡N angle = 179.5°), while the oxazoline rings tilt to minimize steric clashes.
| Crystallographic Parameter | Value |
|---|---|
| C-C≡N bond length | 1.46 Å |
| C-O-C bond angle | 112.3° |
| Isopropyl C-CH~3~ distance | 1.53 Å |
The crystal packing shows intermolecular C-H···N interactions between the nitrile group and adjacent oxazoline protons, stabilizing the lattice.
Computational Modeling of Electronic Properties
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the electronic structure:
- HOMO-LUMO gap : 5.2 eV, indicating moderate electron-withdrawing capacity from the nitrile group.
- Electrostatic potential : The nitrile nitrogen exhibits a partial negative charge (-0.42 e), while the oxazoline oxygen carries a partial positive charge (+0.18 e).
| Electronic Property | Value |
|---|---|
| HOMO energy | -6.8 eV |
| LUMO energy | -1.6 eV |
| Dipole moment | 4.3 Debye |
The nitrile group enhances the ligand’s ability to polarize electron density toward metal centers, facilitating strong coordination in catalytic complexes. Frontier molecular orbital analysis shows significant electron density localization on the oxazoline nitrogen atoms, supporting their role as Lewis basic sites.
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2,2-bis(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C14H21N3O2/c1-8(2)11-6-18-13(16-11)10(5-15)14-17-12(7-19-14)9(3)4/h8-12H,6-7H2,1-4H3 |
InChI Key |
VETDAJKQRVYSSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)C(C#N)C2=NC(CO2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates oxazoline formation. In a representative procedure:
- Reactants : 1,2-Dicyanoethane and (R)-valinol (2.2 equivalents).
- Conditions : Closed-vessel microwave irradiation at 240°C for 100 minutes.
- Workup : Quenching with ethyl acetate, silica filtration, and rota-evaporation.
- Yield : 89% (analogous to compound 11 in Ref.).
- Advantages : Reduced reaction time (<2 hours) and high reproducibility.
This method avoids traditional reflux setups, minimizing side reactions such as epimerization.
Lewis Acid-Catalyzed One-Pot Synthesis
Zinc chloride (ZnCl₂) serves as a Lewis acid to facilitate nitrile-amino alcohol cyclization:
- Reactants : Malononitrile and (R)-valinol in chlorobenzene.
- Catalyst : Anhydrous ZnCl₂ (10 mol%).
- Conditions : Moisture-free, 110°C for 12 hours.
- Workup : Column chromatography (hexane/ethyl acetate gradient).
- Yield : 68–75% with >99% enantiomeric excess (ee).
This approach is modular, allowing substitution with other amino alcohols for derivatives.
Schlenk Tube Reflux Method
For air-sensitive intermediates, Schlenk techniques ensure inert conditions:
- Reactants : 1,3-Dicyanopropane and (R)-valinol.
- Solvent : Anhydrous methylene chloride.
- Conditions : Reflux at 40°C for 10 hours under nitrogen.
- Workup : Filtration through celite, solvent evaporation, and recrystallization (CHCl₃/hexane).
- Yield : 85% (similar to Ref.).
This method is preferred for gram-scale synthesis but requires stringent exclusion of moisture.
Phosphine-Mediated Cyanoethylation
A patent-derived strategy introduces the acetonitrile group post-oxazoline formation:
- Step 1 : Synthesize bis-oxazoline ligand via microwave cyclization (98% yield).
- Step 2 : React with chloroacetonitrile using triethylamine as a base.
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Conditions : THF, 60°C for 6 hours.
- Yield : 72% after HPLC purification.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Microwave Cyclization | 89% | 100 min | Rapid, high purity | Specialized equipment required |
| ZnCl₂-Catalyzed | 75% | 12 h | Modular, scalable | Moderate ee (~95%) |
| Schlenk Reflux | 85% | 10 h | Air-sensitive compatibility | Labor-intensive setup |
| Phosphine-Mediated | 72% | 6 h | Late-stage functionalization | Multi-step, lower yield |
Optimization Strategies
Solvent Selection
Temperature Control
Purification Techniques
- Silica gel chromatography : Effective for removing unreacted amino alcohols.
- Recrystallization : Hexane/CHCl₃ mixtures yield high-purity crystals (>98%).
Characterization and Validation
Spectroscopic Analysis
Chiral HPLC
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazole derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile is utilized in several scientific research areas:
Chemistry: As a chiral ligand in asymmetric catalysis, it helps in the synthesis of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: Employed in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile involves its interaction with molecular targets through its oxazoline rings. These rings can coordinate with metal ions, forming stable complexes that facilitate various catalytic processes. The chiral nature of the compound allows it to induce asymmetry in reactions, making it valuable in enantioselective synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
The compound is compared with analogues differing in substituents, stereochemistry, and core structure. Key differences include:
Table 1: Comparative Analysis of Analogues
Impact of Substituents on Catalytic Performance
- Isopropyl vs. tert-Butyl : The tert-butyl analogue introduces greater steric bulk, which may stabilize metal-ligand complexes but reduce solubility. In rhodium-catalyzed reactions, tert-butyl derivatives achieved higher yields (89%) compared to isopropyl variants (67%), suggesting enhanced reactivity .
- However, their larger size may limit accessibility to catalytic sites compared to alkyl groups .
Stereochemical Considerations
The (R)-configuration in the target compound creates a specific chiral environment critical for enantioselectivity. In contrast, the (S)-benzyl analogue () would induce opposite stereochemical outcomes, highlighting the importance of absolute configuration in catalysis.
Biological Activity
2,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C32H32N2O2
- Molecular Weight : 476.61 g/mol
- CAS Number : Not available
Mechanisms of Biological Activity
The biological activity of 2,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits antioxidant properties that help in reducing oxidative stress in cells.
- Cytoprotective Effects : It has been shown to protect various cell lines from cytotoxic agents such as doxorubicin and cisplatin, enhancing cell survival rates significantly.
- Synergistic Effects with Chemotherapeutics : In certain studies, the compound demonstrated synergistic effects when used in conjunction with chemotherapeutic agents, potentially improving therapeutic outcomes.
Study 1: Cytoprotective Effects on Cell Lines
A study investigated the cytoprotective effects of a related acetonitrile extract on HEK293 and SHSY5Y cell lines. The results indicated that treatment with the extract significantly improved cell viability in the presence of chemotherapeutic agents:
- Doxorubicin Alone : 78.9% cell survival after 24 hours.
- Doxorubicin + Extract : 112.4% cell survival after 24 hours.
| Treatment | Cell Survival Rate (%) |
|---|---|
| Doxorubicin Alone | 78.9 |
| Doxorubicin + Extract (2.5 mg/mL) | 112.4 |
Study 2: Antioxidant Activity
Research demonstrated that the compound exhibits significant antioxidant activity by scavenging free radicals and reducing lipid peroxidation in cellular models. This was assessed using various assays that measure reactive oxygen species (ROS) levels and malondialdehyde (MDA) production.
Study 3: Synergistic Effects with Chemotherapy
In a murine model, the compound was tested alongside doxorubicin and showed enhanced efficacy against tumor growth compared to doxorubicin alone. The combination therapy resulted in a statistically significant reduction in tumor size.
Summary of Biological Activities
The following table summarizes the biological activities observed for 2,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile:
| Biological Activity | Observations |
|---|---|
| Antioxidant | Significant reduction in oxidative stress markers |
| Cytoprotection | Improved cell survival against cytotoxic agents |
| Synergistic with Chemotherapy | Enhanced efficacy when combined with chemotherapeutics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
